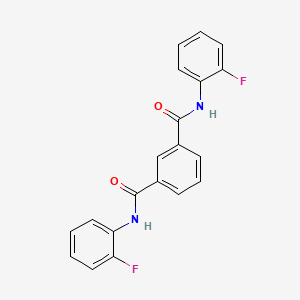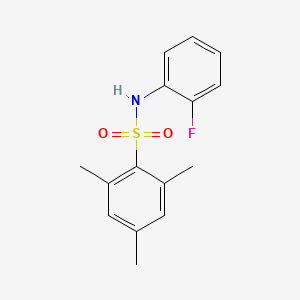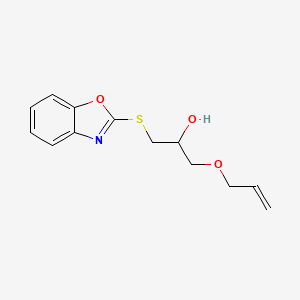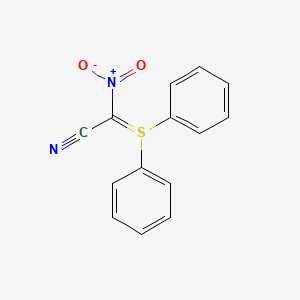![molecular formula C14H18N2S B3845545 N-methyl-N-[(3-methyl-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B3845545.png)
N-methyl-N-[(3-methyl-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(3-methyl-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine, commonly known as Methylthioninium chloride or methylene blue, is a synthetic compound with a blue-green color. It has been used as a dye, a biological stain, and a medication for various conditions. In recent years, it has gained attention for its potential use in scientific research due to its unique properties.
Wirkmechanismus
Methylene blue works by inhibiting the activity of certain enzymes, such as monoamine oxidase and nitric oxide synthase. It also has antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells.
Biochemical and Physiological Effects:
Methylene blue has been shown to have a variety of biochemical and physiological effects, including increasing mitochondrial function, reducing inflammation, and improving cognitive function. It has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and parasites.
Vorteile Und Einschränkungen Für Laborexperimente
Methylene blue has several advantages for use in lab experiments, including its low cost, availability, and ease of use. It is also stable and has a long shelf life. However, it does have limitations, such as potential toxicity at high doses and the need for careful handling due to its staining properties.
Zukünftige Richtungen
There are several potential future directions for research involving methylene blue. It may be further studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its antimicrobial properties may be explored for use in developing new antibiotics. Methylene blue may also have potential applications in regenerative medicine and tissue engineering.
In conclusion, methylene blue is a versatile compound with a wide range of potential applications in scientific research. Its unique properties and low cost make it an attractive option for many experiments. As research continues, it may become an increasingly important tool in various fields of study.
Wissenschaftliche Forschungsanwendungen
Methylene blue has been used in various scientific research applications, including neuroscience, cancer research, and infectious disease studies. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been used as a photosensitizer in photodynamic therapy for cancer treatment. Methylene blue has also been studied for its potential use in treating infectious diseases such as malaria and COVID-19.
Eigenschaften
IUPAC Name |
N-methyl-N-[(3-methylthiophen-2-yl)methyl]-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-12-7-10-17-14(12)11-16(2)9-6-13-5-3-4-8-15-13/h3-5,7-8,10H,6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMQTCRVFREUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride](/img/structure/B3845472.png)
![2-{2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845494.png)
![2-(2-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3845496.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B3845501.png)
![2-[(3-nitro-9H-carbazol-9-yl)methyl]phenol](/img/structure/B3845523.png)
![N-{[(3-methylphenyl)amino]carbonyl}-2-naphthamide](/img/structure/B3845531.png)


![N,N'-bis[3-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B3845557.png)

![1-[2-(3,4-difluorophenoxy)-3-pyridinyl]-N-[(2-methyl-5-pyrimidinyl)methyl]methanamine](/img/structure/B3845563.png)

